N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide
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Overview
Description
N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide is a complex organic compound characterized by its unique structure, which includes isotopically labeled carbon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the chloro and isotopic labels. The cyclopenta-2,4-dien-1-yl group is then attached through a series of reactions, including cyclization and nitration. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This approach allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for cellular function and regulation.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(6-chloropyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide: Similar structure but lacks isotopic labeling.
N-[2-[(6-bromopyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide: Contains a bromine atom instead of chlorine.
N-[2-[(6-chloropyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]amine: Similar structure but with an amine group instead of nitramide.
Uniqueness
The uniqueness of N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide lies in its isotopic labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides valuable insights into the compound’s behavior and interactions at the molecular level.
Properties
Molecular Formula |
C11H10ClN3O2 |
---|---|
Molecular Weight |
254.65 g/mol |
IUPAC Name |
N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide |
InChI |
InChI=1S/C11H10ClN3O2/c12-11-5-4-8(7-13-11)6-9-2-1-3-10(9)14-15(16)17/h1-5,7,10,14H,6H2/i5+1,11+1,13+1 |
InChI Key |
KPQIGKGDGKDFOF-WTHAWUAUSA-N |
Isomeric SMILES |
C1=CC(C(=C1)CC2=C[15N]=[13C]([13CH]=C2)Cl)N[N+](=O)[O-] |
Canonical SMILES |
C1=CC(C(=C1)CC2=CN=C(C=C2)Cl)N[N+](=O)[O-] |
Origin of Product |
United States |
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